2-Adamantylisocyanate

Organic Synthesis Procurement Isocyanate Chemistry

2-Adamantylisocyanate (2-isocyanatoadamantane, molecular formula C11H15NO, molecular weight 177.24 g/mol) is a sterically encumbered aliphatic isocyanate featuring the rigid, lipophilic adamantane cage with the –NCO group attached at the secondary bridge (2-position) rather than the tertiary bridgehead (1-position). This positional isomerism fundamentally alters the steric environment around the reactive isocyanate center, distinguishing it from its more widely commercialized 1-adamantyl isomer.

Molecular Formula C11H15NO
Molecular Weight 177.24 g/mol
Cat. No. B8789188
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Adamantylisocyanate
Molecular FormulaC11H15NO
Molecular Weight177.24 g/mol
Structural Identifiers
SMILESC1C2CC3CC1CC(C2)C3N=C=O
InChIInChI=1S/C11H15NO/c13-6-12-11-9-2-7-1-8(4-9)5-10(11)3-7/h7-11H,1-5H2
InChIKeyVHQIDCCICPFCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Adamantylisocyanate: A Positional Isomer of Adamantyl Isocyanate for Precision Synthesis and Supramolecular Applications


2-Adamantylisocyanate (2-isocyanatoadamantane, molecular formula C11H15NO, molecular weight 177.24 g/mol) is a sterically encumbered aliphatic isocyanate featuring the rigid, lipophilic adamantane cage with the –NCO group attached at the secondary bridge (2-position) rather than the tertiary bridgehead (1-position) [1]. This positional isomerism fundamentally alters the steric environment around the reactive isocyanate center, distinguishing it from its more widely commercialized 1-adamantyl isomer. The compound serves as a key building block for unsymmetrical ureas, urethanes, and supramolecular architectures where the precise spatial presentation of the adamantyl group governs host–guest recognition, end-capping efficiency, or pharmacological target engagement [2].

Why 2-Adamantylisocyanate Cannot Be Replaced by 1-Adamantyl Isocyanate or Other Bulky Isocyanates Without Consequence


Although 1-adamantyl isocyanate (CAS 4411-25-0) and 2-adamantylisocyanate share the same molecular formula and the adamantane–NCO motif, the shift from bridgehead (tertiary) to bridge (secondary) attachment fundamentally changes the steric demand, conformational flexibility, and electronic environment at the electrophilic carbon [1]. The 2-adamantyl isomer is accessed via an entirely different synthetic route—triphosgene-mediated conversion of 2-adamantylamine hydrochloride—whereas the 1-isomer relies on Curtius rearrangement of 1-adamantanecarboxylic acid derivatives, yielding distinct purity profiles, by-product spectra, and cost structures [1]. Generic substitution with less hindered aliphatic isocyanates (e.g., tert-butyl or cyclohexyl isocyanate) or aromatic isocyanates (e.g., phenyl isocyanate) forfeits the adamantane cage's unique diameter (~7 Å), which is precisely matched to the β-cyclodextrin cavity and essential for rotaxane end-capping and host–guest polymerization . The quantitative evidence below demonstrates where these differences translate into measurable, decision-relevant performance gaps.

2-Adamantylisocyanate: Quantified Differentiation Evidence for Informed Procurement Decisions


Synthetic Route Divergence: Triphosgene vs. Curtius Rearrangement Determines Precursor and Purity Profile

2-Adamantylisocyanate is prepared from 2-adamantylamine hydrochloride via reaction with triphosgene in dichloromethane with aqueous NaHCO₃, as described in patent US08927715B2, achieving an isolated yield of approximately 75% after workup [1]. In contrast, 1-adamantyl isocyanate is commercially manufactured via a one-step Curtius rearrangement of 1-adamantanecarboxylic acid derivatives, with reported yields of 83–94% [2]. This fundamental difference in synthetic strategy means that the two isomers originate from different precursor supply chains (2-adamantylamine hydrochloride, CAS 10523-68-9, versus 1-adamantanecarboxylic acid) and exhibit distinct impurity profiles. The Curtius route generates nitrogen gas as a by-product and carries potential azide intermediate safety risks at scale, whereas the triphosgene route produces chloroform-soluble by-products requiring chromatographic or extractive removal [1].

Organic Synthesis Procurement Isocyanate Chemistry

Physical State and Thermal Behavior: 2-Adamantylisocyanate Exhibits a Lower Melting Point Than the 1-Isomer

Commercially available 1-adamantyl isocyanate is a white crystalline solid with a melting point of 144–146 °C (lit.), as confirmed by multiple authoritative vendor specifications including Sigma-Aldrich, TCI, and Aladdin . While a definitive experimentally determined melting point for 2-adamantylisocyanate is not widely published in the open primary literature, one Strem Chemicals catalog entry listing physical characteristics for a compound associated with CAS 207683-21-4 (which may correspond to a 2-adamantyl isocyanate derivative or complex) records a melting point of 100 °C . This ~44–46 °C lower thermal transition, if confirmed for the pure 2-isomer, would be consistent with the reduced molecular symmetry of the secondary-bridge substitution pattern compared to the highly symmetric bridgehead substitution of the 1-isomer, which packs more efficiently in the crystal lattice. The lower melting point implies easier handling in melt-processing or solvent-free reaction conditions.

Physical Chemistry Formulation Handling Properties

Biological Activity: 1- and 2-Adamantyl Ureas Exhibit Comparable sEH Inhibitory Potency, Supporting Interchangeability in Pharmacophore Design

The BindingDB curated database of soluble epoxide hydrolase (sEH) inhibitors explicitly states: 'Both the 1- and the 2-adamantyl ureas have been tested and have about the same high activity as an inhibitor of sEH' [1]. This class-level observation is supported by systematic studies showing that adamantyl ureas, including those derived from both isomeric isocyanates, act as transition-state mimetics with inhibitory potency reaching low nanomolar IC₅₀ values. For context, N-adamantyl-N′-dodecyl urea (ADU) derived from 1-adamantyl isocyanate exhibits potent sEH inhibition with well-characterized metabolic stability [2]. The critical procurement implication is that the 2-isomer can serve as a direct synthetic equivalent for generating the adamantyl-urea pharmacophore without loss of target engagement, while providing access to derivatives with altered steric presentation that may modulate off-target selectivity or physicochemical properties.

Medicinal Chemistry Enzyme Inhibition soluble Epoxide Hydrolase

Spectroscopic Signature: IR Isocyanate Stretch at ~2270 cm⁻¹ Enables Rapid Identity Confirmation and Purity Assessment

The isocyanate functional group of 2-adamantylisocyanate exhibits a sharp, characteristic infrared absorption band at approximately 2270 cm⁻¹, diagnostic of the asymmetric N=C=O stretching vibration . This spectral feature is nearly identical to that of 1-adamantyl isocyanate (IR ν(NCO) reported at 2260 cm⁻¹ in KBr) [1] and other aliphatic isocyanates, confirming that the electronic nature of the –NCO group is largely conserved between the two positional isomers. However, the fingerprint region (1500–400 cm⁻¹) and the C–H stretching pattern differ due to the distinct substitution pattern on the adamantane cage, enabling unambiguous identification of the 2-isomer versus the 1-isomer by IR spectroscopy when authentic reference standards are available. For quality control, reverse-phase HPLC with UV detection at 254 nm or GC-MS are recommended, with purity typically specified at >95% or >98% by area normalization .

Analytical Chemistry Quality Control Spectroscopy

Supramolecular Host–Guest Dimensional Fit: The 2-Adamantyl Group Retains the ~7 Å Diameter Required for β-Cyclodextrin Complexation

The adamantyl group, regardless of whether functionalization occurs at the 1- or 2-position, presents a spherical hydrophobic surface with a van der Waals diameter of approximately 7 Å, which is nearly perfectly complementary to the internal cavity of β-cyclodextrin (β-CD) [1]. This dimensional match is the thermodynamic driver for high-affinity host–guest complexation (typical Ka values for 1-adamantyl derivatives with β-CD range from 10⁴ to 10⁵ M⁻¹, though explicitly measured values for 2-adamantylisocyanate–β-CD complexes were not identified in the available search results). In rotaxane synthesis, adamantyl isocyanates serve as bulky end-capping agents that react with terminal amines on the axle to form urea linkages, mechanically trapping the macrocyclic wheel [2]. The 2-adamantyl isomer provides the same steric blocking function as the 1-isomer but presents the adamantane cage at a different angle relative to the axle, which can influence threading kinetics and the conformational dynamics of the resulting interlocked architecture [1].

Supramolecular Chemistry Host-Guest Chemistry Rotaxane Synthesis

2-Adamantylisocyanate: Evidence-Backed Application Scenarios for Research and Industrial Procurement


Synthesis of Unsymmetrical N′-(2-Adamantyl)ureas as Antiviral and sEH Inhibitor Candidates

2-Adamantylisocyanate reacts chemoselectively with primary and secondary amines under mild conditions to yield N-substituted N′-(2-adamantyl)ureas. This reaction has been explicitly employed in medicinal chemistry programs targeting antiviral activity, where the (2-adamantyl)urea moiety serves as a pharmacophoric element [1]. Parallel sEH inhibitor programs have confirmed that both 1- and 2-adamantyl ureas exhibit comparable high inhibitory potency, validating the 2-isomer as a synthetically equivalent entry point for urea-based sEH inhibitor libraries [2]. The 2-adamantyl presentation may alter the trajectory of the lipophilic cage relative to the urea pharmacophore, potentially modulating isoform selectivity or metabolic stability compared to the 1-adamantyl series [3].

Rotaxane End-Capping via Urea Bond Formation with Terminal Amine Axles

In rotaxane self-assembly, 2-adamantylisocyanate functions as a sterically demanding end-capping reagent that reacts with terminal primary amines on the axle component to form a urea linkage, mechanically trapping the macrocyclic wheel (e.g., cyclodextrin or crown ether) on the thread [4]. The adamantane cage's ~7 Å diameter exceeds the cavity diameter of α-cyclodextrin (~5 Å) and matches β-cyclodextrin (~7 Å), providing effective steric blocking [5]. The 2-position attachment may offer differentiated threading kinetics compared to the 1-isomer, a parameter of interest for designing kinetically controlled rotaxane syntheses.

Synthesis of Adamantyl-Functionalized Nanoparticles and Surfaces via Thiol–Isocyanate Click Chemistry

The isocyanate group of 2-adamantylisocyanate reacts efficiently with thiol-modified surfaces (e.g., thiol-functionalized silica nanoparticles) to yield thiocarbamate linkages, installing the adamantyl recognition element on nanoparticle surfaces [6]. This surface functionalization strategy has been demonstrated for 1-adamantyl isocyanate in the preparation of cyclodextrin/adamantyl host–guest nanoparticle vesicles; the 2-isomer can serve as an analogous reagent, with the potential advantage that the altered adamantane orientation may modulate inter-particle host–guest recognition geometry and vesicle stability.

Building Block for Active Lewis Pair Chemistry and Organometallic Insertion Reactions

2-Adamantylisocyanate participates in insertion reactions with Al/N-based active Lewis pairs (ALPs), forming six-membered AlC₂N₂O heterocycles upon dual insertion into Al–N bonds . The resulting heterocycles function as nucleophilic intermediates that react with carboxylic acid chlorides to generate triuret derivatives in moderate to high yields, with products isolated as 'colourless, sparingly soluble solids' . This reactivity profile positions 2-adamantylisocyanate as a precursor for novel heterocyclic scaffolds and triuret-based compounds that are inaccessible from non-adamantyl isocyanates due to the unique steric stabilization provided by the adamantyl group.

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